Cas no 851404-72-3 (3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide)
851404-72-3 structure
Product Name:3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide
CAS-nummer:851404-72-3
MF:C17H22N2O2
MW:286.368784427643
CID:5916886
PubChem ID:4461053
Update Time:2025-10-28
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide
- Butanamide, N-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-3-methyl-
- AKOS016488571
- SMR000016191
- 851404-72-3
- SR-01000124296
- SR-01000124296-1
- IFLab1_002712
- CHEMBL1340036
- HMS2255E15
- AB00669429-01
- MLS000101570
- 3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide
- F0611-0476
- HMS1419L06
- 3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide
-
- Inchi: 1S/C17H22N2O2/c1-11(2)8-16(20)18-7-6-14-10-13-5-4-12(3)9-15(13)19-17(14)21/h4-5,9-11H,6-8H2,1-3H3,(H,18,20)(H,19,21)
- InChI-sleutel: RQPVLTHUWWNNSV-UHFFFAOYSA-N
- LACHT: C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)(=O)CC(C)C
Berekende eigenschappen
- Exacte massa: 286.168127949g/mol
- Monoisotopische massa: 286.168127949g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 429
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 58.2Ų
Experimentele eigenschappen
- Dichtheid: 1.089±0.06 g/cm3(Predicted)
- Kookpunt: 541.1±50.0 °C(Predicted)
- pka: 11.66±0.70(Predicted)
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0476-2μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-5μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-10μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-20μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-1mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-2mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-3mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-4mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-5mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-10mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide Gerelateerde literatuur
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Quinolines en afgeleiden Hydroquinonen
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Quinolines en afgeleiden Quinolonen en afgeleiden Hydroquinonen
851404-72-3 (3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk